
7-Beta-Spironolactone
Overview
Description
the 7β-isomer of Spironolactone
Mechanism of Action
Target of Action
7|A-Spironolactone, also known as 7-Beta-Spironolactone, primarily targets the mineralocorticoid receptors . It binds to these receptors and functions as an aldosterone antagonist . Aldosterone is a hormone that regulates sodium and potassium balance in the body. By blocking the action of aldosterone, 7|A-Spironolactone promotes sodium and water excretion and potassium retention .
Mode of Action
7|A-Spironolactone acts by competitively binding to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This competitive binding blocks the effect of aldosterone, leading to increased excretion of sodium and water, while potassium is retained .
Biochemical Pathways
The action of 7|A-Spironolactone affects several biochemical pathways. It suppresses the up-regulation of proinflammatory cytokines (TNFα, IL-6, and monocyte chemoattractant protein-1), the gluconeogenic gene phosphoenolpyruvate carboxykinase, and the transcription factor carbohydrate response element binding protein and its downstream lipogenic enzymes .
Pharmacokinetics
7|A-Spironolactone is rapidly and extensively metabolized. The mean time to reach peak plasma concentration of spironolactone and the active metabolite, canrenone, in healthy volunteers is 2.6 and 4.3 hours, respectively . The mean half-life of spironolactone is 1.4 hours, and the mean half-life values of its metabolites including canrenone, 7-α- (thiomethyl) spirolactone (TMS), and 6-β-hydroxy-7-α- (thiomethyl) spirolactone (HTMS) are 16.5, 13.8, and 15 hours, respectively . These metabolites are excreted primarily in the urine and secondarily in bile .
Result of Action
The molecular and cellular effects of 7|A-Spironolactone’s action include amelioration of systemic glucose and lipid metabolism induced by high-fat and high-fructose diet feeding . It effectively improves hepatic steatosis and inflammation and suppresses enhanced gluconeogenesis . In vitro assays have shown a time- and dose-dependent drug inhibitory effect on viral entry, with a strong negative correlation between spironolactone dose and infected cell count .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of 7|A-Spironolactone. For instance, a high-fat and high-fructose diet can induce phenotypes of metabolic syndrome, including insulin resistance, hypertension, dyslipidemia, and fatty liver . Treatment with spironolactone can significantly suppress these increments, demonstrating that diet can significantly influence the compound’s action .
Biochemical Analysis
Biochemical Properties
7|A-Spironolactone binds to mineralocorticoid receptors and functions as an aldosterone antagonist . It promotes sodium and water excretion and potassium retention . It is also known to interact with androgen receptors, exhibiting antiandrogenic effects .
Cellular Effects
7|A-Spironolactone influences cell function by altering ion transport and fluid balance within the cell . It reduces the effects of aldosterone on gene expression, thereby influencing cellular metabolism . It also has antiandrogenic effects, which can influence cell signaling pathways .
Molecular Mechanism
The molecular mechanism of 7|A-Spironolactone involves its binding to mineralocorticoid and androgen receptors, acting as an antagonist . This binding inhibits the action of aldosterone and androgens at the molecular level, affecting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of 7|A-Spironolactone can change over time in laboratory settings. For instance, adverse effects occurred in 26.3% of patients in a long-term treatment study, leading to discontinuation of the drug in 84.7% of these cases .
Dosage Effects in Animal Models
In animal models, the effects of 7|A-Spironolactone can vary with different dosages . For instance, the dosage for diuretic use is 2–4 mg/kg, orally, every 24 hours . Lower dosages may be considered for inhibition of the renin-angiotensin-aldosterone system .
Metabolic Pathways
7|A-Spironolactone is involved in several metabolic pathways. It is firstly deacetylated to 7-α-thiospironolactone, which is then S-methylated to 7α-thiomethylspironolactone (7α-TMS), or dethioacetylated to canrenone .
Transport and Distribution
7|A-Spironolactone is transported and distributed within cells and tissues via its interaction with various transporters and binding proteins
Subcellular Localization
Given its role as a mineralocorticoid receptor antagonist, it is likely to be found in areas of the cell where these receptors are located, such as the cytoplasm and nucleus .
Biological Activity
7-Beta-Spironolactone is a derivative of spironolactone, a well-known mineralocorticoid receptor antagonist. This compound is primarily studied for its biological activities, which include anti-mineralocorticoid and anti-androgen effects. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound has a complex steroidal structure, which allows it to interact with various hormonal pathways. The molecular formula is , and it exhibits unique pharmacokinetic properties compared to other spironolactone derivatives.
Property | Value |
---|---|
Molecular Weight | 400.57 g/mol |
LogP | 6.25 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 5 |
This compound functions primarily as an antagonist at mineralocorticoid receptors, inhibiting the effects of aldosterone, which can lead to various physiological outcomes such as:
- Diuretic Effects : By blocking aldosterone, it promotes sodium excretion and potassium retention.
- Anti-androgen Activity : It reduces the effects of androgens, making it useful in treating conditions like acne and hirsutism in women.
In Vitro Studies
Research has demonstrated that this compound exhibits significant competitive inhibition of aldosterone binding to its receptor. For instance, a study comparing various spironolactone derivatives found that this compound had a higher affinity for the mineralocorticoid receptor than some other derivatives, indicating potent biological activity .
In Vivo Studies
In animal models, particularly in female Sprague-Dawley rats, administration of this compound showed promising results in reducing tumor incidence when combined with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene). In one study, the incidence of palpable mammary tumors was significantly reduced in rats treated with spironolactone compared to controls .
Acne Treatment
A notable application of spironolactone and its derivatives is in dermatology, particularly for treating acne vulgaris in post-teenage females. Clinical trials have shown that doses ranging from 50mg to 200mg daily can lead to a reduction in sebum production and improvement in acne lesions .
Cardiovascular Benefits
In patients with heart failure or hypertension, spironolactone has been shown to improve outcomes by reducing fluid overload and lowering blood pressure. A study indicated that adding spironolactone to standard heart failure treatments improved QT dispersion, suggesting enhanced cardiac stability .
Case Studies
- Case Study on Acne Treatment : A cohort study involving adult women treated with 75-150 mg/day of spironolactone over 17 months reported at least a 50% improvement in both facial and truncal acne lesions .
- Cardiovascular Outcomes : In a randomized trial assessing the effects of spironolactone on QT dispersion among heart failure patients, significant improvements were noted after 12 weeks of treatment .
Scientific Research Applications
Cardiovascular Applications
1.1 Management of Resistant Hypertension
7-Beta-Spironolactone has been studied extensively for its effectiveness in managing resistant hypertension. In a randomized controlled trial (PATHWAY-2), it was shown that spironolactone significantly reduced systolic blood pressure compared to placebo and other antihypertensive agents. The average reduction in home systolic blood pressure was found to be superior, with a decrease of 8.70 mm Hg (p<0.0001) compared to placebo . This suggests that this compound is an effective option for patients who do not respond adequately to standard treatments.
1.2 Heart Failure Management
In the context of heart failure, this compound has demonstrated a mortality benefit. The Randomized Aldactone Evaluation Study (RALES) indicated that spironolactone reduced the risk of death by 30% in patients with severe heart failure . This effect is attributed to its ability to antagonize aldosterone, thereby mitigating fluid retention and improving cardiac function.
1.3 Aortic Stiffness Reduction
Recent studies have shown that spironolactone can improve aortic properties independently of blood pressure changes in patients with resistant hypertension. This finding suggests that this compound may enhance arterial elasticity, which is crucial for cardiovascular health .
Metabolic Syndrome Applications
2.1 Impact on Cardiac Structure and Function
Research indicates that this compound positively influences left ventricular structure and function in patients with metabolic syndrome. A study found significant improvements in left ventricular function and reductions in myocardial hypertrophy and fibrosis markers, indicating its potential role in enhancing cardiac health among individuals with metabolic disorders.
2.2 Glucose and Lipid Metabolism
This compound has been associated with ameliorating systemic glucose and lipid metabolism disturbances induced by high-fat diets. It acts by suppressing pro-inflammatory cytokines and altering biochemical pathways related to metabolism, which may help mitigate the effects of metabolic syndrome.
Chronic Liver Disease Applications
3.1 Enhanced Bioavailability
In patients with chronic liver disease, a formulation of spironolactone combined with beta-cyclodextrin showed improved absorption and clinical effects compared to traditional formulations. This enhanced bioavailability suggests that this compound could be beneficial for managing fluid retention and other complications associated with liver disease.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 7-Beta-Spironolactone in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as aldol condensation or stereoselective modifications, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. Experimental details must adhere to reproducibility standards, with full procedural descriptions in the "Experimental" section of publications, including solvent systems, reaction times, and temperature controls . Safety protocols (e.g., handling hazardous intermediates) should align with guidelines for avoiding dust inhalation and skin contact, as outlined in safety data sheets .
Q. Which pharmacological assays are recommended to evaluate this compound's mineralocorticoid receptor antagonism?
- Methodological Answer : Preclinical assays include:
- In vitro : Competitive binding assays using radiolabeled aldosterone and recombinant mineralocorticoid receptors to determine IC₅₀ values.
- In vivo : Rodent models of hypertension or heart failure to assess diuretic and anti-fibrotic effects.
Standardize dose-response curves and control for confounding variables (e.g., serum potassium levels). Report results with 95% confidence intervals and statistical significance (p < 0.05) .
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for procedures generating aerosols or dust. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound at -20°C in airtight containers to prevent degradation. Immediate spill cleanup with absorbent materials is required to avoid environmental contamination. Monitor for symptoms of respiratory irritation or dermal exposure, and refer to safety data sheets for emergency protocols .
Advanced Research Questions
Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy in heart failure with preserved ejection fraction (HFpEF)?
- Methodological Answer :
- PICOT Framework :
- Population : Adults with HFpEF (LVEF ≥45%).
- Intervention : this compound (15–45 mg/day).
- Comparison : Placebo.
- Outcome : Composite of cardiovascular death, hospitalization, or aborted cardiac arrest.
- Time : Follow-up ≥3 years.
- Design : Double-blind, multicenter RCT with stratified randomization by renal function. Use Cox proportional hazards models for time-to-event analysis. Address confounding via covariate adjustment (e.g., baseline potassium levels) .
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Contradictions (e.g., efficacy in preclinical models vs. neutral clinical outcomes) require:
- Dose-Response Reassessment : Validate therapeutic thresholds in human tissue samples.
- Biomarker Analysis : Measure downstream markers like serum procollagen type III N-terminal propeptide (PIIINP) to confirm antifibrotic activity.
- Subgroup Analysis : Stratify clinical trial data by comorbidities (e.g., diabetes) to identify responsive populations.
- Reproducibility Checks : Replicate in vitro findings across independent labs using standardized protocols .
Q. What computational strategies can predict this compound’s off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with non-target receptors (e.g., androgen receptors).
- Machine Learning : Train models on datasets of known spironolactone metabolites to predict novel interactions.
- Network Pharmacology : Map compound-target-disease networks to identify unintended pathways (e.g., potassium homeostasis). Validate predictions with high-throughput screening .
Q. Data Interpretation and Reporting
Q. How should researchers address non-significant primary endpoints in clinical trials involving this compound?
- Methodological Answer : Pre-specify secondary endpoints (e.g., hospitalization reduction) in the statistical analysis plan. Use sensitivity analyses to explore confounding variables (e.g., non-adherence). Report effect sizes with confidence intervals rather than relying solely on p-values. For example, in a trial where the primary outcome was neutral (HR 0.89, 95% CI 0.77–1.04), emphasize clinically relevant secondary outcomes (e.g., 19% reduction in heart failure hospitalization) .
Q. What criteria determine whether this compound’s experimental data qualify for inclusion in a meta-analysis?
- Methodological Answer : Apply PRISMA guidelines:
- Inclusion : Peer-reviewed studies with comparable endpoints (e.g., LVEF improvement ≥5%).
- Exclusion : Studies with high risk of bias (e.g., unblinded designs).
- Statistical Harmonization : Convert disparate metrics (e.g., odds ratios vs. hazard ratios) using inverse variance weighting. Assess heterogeneity via I² statistics .
Q. Ethical and Reproducibility Considerations
Q. How can researchers mitigate hyperkalemia risks in clinical trials testing this compound?
- Methodological Answer : Implement frequent monitoring (e.g., serum potassium checks every 4 weeks). Exclude patients with baseline potassium >5.0 mEq/L. Use potassium-binding resins as rescue therapy. Report adverse events per CONSORT guidelines, including severity grading and attribution to study drug .
Q. What practices ensure reproducibility in this compound’s preclinical studies?
- Methodological Answer :
- Open Science : Share raw data and analysis code via repositories like Zenodo.
- Detailed Protocols : Document batch numbers of reagents, equipment calibration dates, and environmental controls (e.g., humidity).
- Blinding : Randomize animal cohorts and mask outcome assessors to treatment groups .
Properties
IUPAC Name |
S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSZDCAJNLERA-KVXIHFSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467802 | |
Record name | 7-beta-Spironolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33784-05-3 | |
Record name | 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-beta-Spironolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.